molecular formula C9H12BrNO B8763625 1-(6-Bromopyridin-2-yl)butan-1-ol

1-(6-Bromopyridin-2-yl)butan-1-ol

Cat. No.: B8763625
M. Wt: 230.10 g/mol
InChI Key: XUTMPLYUMZDJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a butanol side chain. This compound features a pyridine ring substituted with a bromine atom at the 6-position and a hydroxyl-bearing butyl group at the 2-position. The bromine atom enhances electrophilic reactivity, while the hydroxyl group offers hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)butan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-2-4-8(12)7-5-3-6-9(10)11-7/h3,5-6,8,12H,2,4H2,1H3

InChI Key

XUTMPLYUMZDJMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 1-(6-Bromopyridin-2-yl)butan-1-ol and related bromopyridine derivatives can be inferred from , which lists compounds such as 2-[(6-bromopyridin-2-yl)amino]acetic acid hydrochloride (EN300-39921619). Below is a comparative analysis based on available data and structural insights:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications
1-(6-Bromopyridin-2-yl)butan-1-ol Pyridine + butanol -OH, -Br Intermediate, ligand synthesis
2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride Pyridine + amino acid -NH-, -COOH, -Br, HCl salt Peptide mimetics, drug discovery

Key Observations:

Functional Group Diversity: The target compound’s hydroxyl group contrasts with the amino and carboxylic acid groups in 2-[(6-bromopyridin-2-yl)amino]acetic acid hydrochloride. This difference impacts reactivity: the hydroxyl group may participate in esterification or etherification, while the amino and carboxylic acid groups enable peptide coupling or salt formation .

Solubility and Polarity: The hydrochloride salt in the latter compound enhances water solubility, whereas 1-(6-Bromopyridin-2-yl)butan-1-ol’s solubility likely depends on the balance between its polar hydroxyl group and nonpolar butyl chain.

Bromine Reactivity :

  • Both compounds retain the 6-bromopyridin-2-yl moiety, suggesting shared utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups. However, steric and electronic effects from their respective side chains may influence reaction rates or regioselectivity.

Limitations in Evidence:

The provided materials lack quantitative data (e.g., melting points, logP, synthetic yields) for direct comparisons. Similarly, only catalogues structures without experimental data .

Research Findings and Hypothetical Insights

While direct studies on 1-(6-Bromopyridin-2-yl)butan-1-ol are absent in the provided evidence, inferences can be drawn from analogous compounds:

  • Synthetic Routes : Likely synthesized via nucleophilic substitution or Grignard addition to 6-bromo-2-pyridinecarboxaldehyde.
  • Thermodynamic Behavior: ’s discussion of nonrandomness parameters (α₁₂) in liquid mixtures suggests that the hydroxyl group’s hydrogen-bonding capacity could lead to nonideal mixing behavior in solvents like water or alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.